Octadecyl 4-hydroxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzoic acid octadecyl ester typically involves the esterification of 4-hydroxybenzoic acid with octadecanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the esterification process is often optimized for large-scale production. This involves using continuous flow reactors and employing catalysts that can be easily separated from the reaction mixture. The use of solvents like toluene or xylene can help in the removal of water formed during the reaction, driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzoic acid octadecyl ester can undergo several types of chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond to yield 4-hydroxybenzoic acid and octadecanol.
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones under strong oxidative conditions.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Hydrolysis: 4-Hydroxybenzoic acid and octadecanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro or halogenated derivatives of the ester.
Scientific Research Applications
4-Hydroxybenzoic acid octadecyl ester has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial activity of 4-hydroxybenzoic acid octadecyl ester is primarily due to its ability to disrupt microbial cell membranes. The ester interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis . This mechanism is similar to other parabens, which are known to target microbial cell membranes .
Comparison with Similar Compounds
4-Hydroxybenzoic acid octadecyl ester can be compared with other esters of 4-hydroxybenzoic acid, such as:
Methyl 4-hydroxybenzoate: Shorter alkyl chain, commonly used in cosmetics.
Ethyl 4-hydroxybenzoate: Slightly longer alkyl chain, also used as a preservative.
Propyl 4-hydroxybenzoate: Known for its higher antimicrobial activity compared to methyl and ethyl esters.
The uniqueness of 4-hydroxybenzoic acid octadecyl ester lies in its long alkyl chain, which provides enhanced hydrophobicity and potentially greater interaction with lipid membranes, making it a more effective preservative in certain applications .
Properties
CAS No. |
71067-10-2 |
---|---|
Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
octadecyl 4-hydroxybenzoate |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-25(27)23-18-20-24(26)21-19-23/h18-21,26H,2-17,22H2,1H3 |
InChI Key |
ITYCRFXTOMEQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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